N,N'-Bis(3-chloro-4-methoxyphenyl)urea
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Overview
Description
Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- is a chemical compound with the molecular formula C15H14Cl2N2O3 It is known for its unique structure, which includes two 3-chloro-4-methoxyphenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- typically involves the reaction of 3-chloro-4-methoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 3-chloro-4-methoxyaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N’-bis(4-methoxyphenyl)-
- Urea, N,N’-bis(3-chlorophenyl)-
- Urea, N,N’-bis(4-chlorophenyl)-
Uniqueness
Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- is unique due to the presence of both chloro and methoxy substituents on the phenyl rings. This combination of electron-withdrawing and electron-donating groups can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
69207-53-0 |
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Molecular Formula |
C15H14Cl2N2O3 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1,3-bis(3-chloro-4-methoxyphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-5-3-9(7-11(13)16)18-15(20)19-10-4-6-14(22-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
ZILPLGOJPCMAQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
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